![molecular formula C16H11FN2O3 B5667542 1-(4-fluorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione](/img/structure/B5667542.png)
1-(4-fluorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-fluorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione involves condensation reactions, where precursors such as hydroxybenzaldehyde derivatives and amino-pyrazolones are reacted in the presence of suitable catalysts and conditions. For instance, Naganagowda and Petsom (2012) described the preparation of a related compound through the condensation of 2-hydroxy-4-pentadecylbenzaldehyde with an amino-dihydro-pyrazolone in ethanol/acetic acid under reflux, demonstrating a typical approach to synthesizing such molecules (Naganagowda & Petsom, 2012).
properties
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-11-3-5-12(6-4-11)19-16(22)14(15(21)18-19)9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUFQKRVKNWAMX-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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